p-Thiocyanophenyl isocyanate

Description

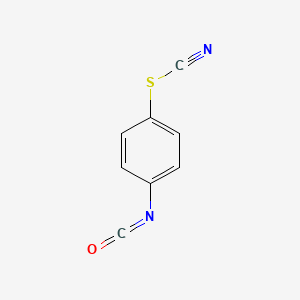

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2OS |

|---|---|

Molecular Weight |

176.20 g/mol |

IUPAC Name |

(4-isocyanatophenyl) thiocyanate |

InChI |

InChI=1S/C8H4N2OS/c9-5-12-8-3-1-7(2-4-8)10-6-11/h1-4H |

InChI Key |

KLXQRKJIUGLCKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)SC#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of P Thiocyanophenyl Isocyanate

Nucleophilic Addition Chemistry of the Isocyanate Moiety

The core reactivity of p-thiocyanophenyl isocyanate, like all isocyanates, is dominated by the nucleophilic addition to the central carbon atom of the N=C=O group. researchgate.net This carbon is highly electrophilic due to the resonance structure, which places a partial positive charge on it. rsc.org The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol, is a cornerstone of polyurethane chemistry, leading to the formation of a urethane (B1682113) (carbamate) linkage. kuleuven.benih.gov For this compound, this reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. kuleuven.be This process can be influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be The reaction can be catalyzed by tertiary amines. semanticscholar.org

The general reaction is as follows:

Ar-N=C=O + R-OH → Ar-NH-C(=O)-O-R (this compound + Alcohol → p-Thiocyanophenyl Urethane)

Kinetic studies on similar systems, like phenyl isocyanate and various alcohols, show that the reaction mechanism can be complex, often involving the participation of multiple alcohol molecules that can form hydrogen-bonded associates, which then act as the reactive species. kuleuven.benih.gov The reaction rate is typically first order with respect to both the isocyanate and the alcohol concentration. kuleuven.be

| Reactant 1 | Reactant 2 (Nucleophile) | Product Class | Key Bond Formed |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Urethane (Carbamate) | -NH-C(=O)-O- |

Isocyanates react readily with primary and secondary amines to yield substituted ureas. asianpubs.orgumn.edu This reaction is generally very fast, often significantly faster than the corresponding reaction with alcohols. researchgate.net The nucleophilic nitrogen of the amine attacks the isocyanate carbon, and a subsequent proton transfer results in the stable urea (B33335) product. nih.gov The reaction of this compound with an amine is a direct and efficient method for synthesizing unsymmetrical diaryl or aryl-alkyl ureas. organic-chemistry.org

The general reaction is as follows:

Ar-N=C=O + R-NH₂ → Ar-NH-C(=O)-NH-R (this compound + Primary Amine → N-(p-Thiocyanophenyl)-N'-alkyl/aryl Urea)

This reaction is typically carried out in a suitable solvent at room temperature and does not usually require a catalyst due to the high nucleophilicity of amines. asianpubs.org

| Reactant 1 | Reactant 2 (Nucleophile) | Product Class | Key Bond Formed |

|---|---|---|---|

| This compound | Amine (R-NH₂) | Substituted Urea | -NH-C(=O)-NH- |

The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams. osti.gov This reaction proceeds in two main steps. First, the nucleophilic attack of water on the isocyanate group forms an unstable carbamic acid intermediate. researchgate.netosti.gov This intermediate then spontaneously decomposes to yield a primary amine and carbon dioxide gas. osti.govrsc.org

The reaction sequence is:

Ar-N=C=O + H₂O → [Ar-NH-C(=O)-OH] (Unstable Carbamic Acid)

[Ar-NH-C(=O)-OH] → Ar-NH₂ + CO₂

The newly formed amine (p-thiocyanophenyl amine) is itself a nucleophile and can rapidly react with another molecule of this compound to form a symmetrical disubstituted urea. researchgate.net

Ar-N=C=O + Ar-NH₂ → Ar-NH-C(=O)-NH-Ar

Isocyanates can react with carboxylic acids, although this reaction has received less attention than reactions with alcohols or amines. researchgate.net The reaction mechanism can be complex and may lead to different products depending on the conditions. The initial reaction forms a mixed N-carboxylated anhydride. researchgate.net This intermediate is generally unstable and can decompose, often with the release of carbon dioxide, to form an amide. researchgate.net Alternatively, the anhydride can react with another carboxylic acid molecule, leading to different pathways. In some cases, particularly with electron-deficient isocyanates, the reaction can proceed smoothly to yield the corresponding amide. nih.gov

A plausible pathway leading to amide formation is:

Ar-N=C=O + R-COOH → [Ar-NH-C(=O)-O-C(=O)-R] → Ar-NH-C(=O)-R + CO₂ (this compound + Carboxylic Acid → Mixed Anhydride → N-(p-Thiocyanophenyl) Amide + Carbon Dioxide)

Influence of the Thiocyanato Substituent on Isocyanate Reactivity and Selectivity

The reactivity of the isocyanate group is highly dependent on the electronic nature of its substituents. rsc.org Electron-withdrawing groups attached to the aryl ring increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this reactivity. rsc.org

The thiocyanato (-SCN) group is known to be an electron-withdrawing group. When placed at the para position on the phenyl ring of this compound, it withdraws electron density from the aromatic system through both inductive and resonance effects. This withdrawal of electron density makes the isocyanate carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive than unsubstituted phenyl isocyanate. This enhanced reactivity would be reflected in higher rate constants for its reactions with nucleophiles like alcohols, amines, and water.

Cycloaddition Reactions and Formation of Heterocyclic Compounds

Beyond simple nucleophilic additions, isocyanates are versatile reagents in cycloaddition reactions, providing pathways to a variety of heterocyclic compounds. Aryl isocyanates can participate in several types of cycloadditions, including dimerization, trimerization, and reactions with other unsaturated molecules. acs.orgresearchgate.net

For example, aryl isocyanates can react with substrates containing C=N double bonds in [2+2] cycloaddition reactions to form four-membered heterocyclic rings. acs.org They have also been shown to react with certain triazoline compounds, leading to the formation of diazotricyclo[4.2.1.1]decan-4-ones with the evolution of nitrogen gas. While specific studies on this compound in these exact reactions are not detailed, its behavior is expected to be analogous to other aryl isocyanates. acs.org The electron-withdrawing nature of the thiocyanato group could potentially influence the rate and regioselectivity of these cycloaddition reactions. Furthermore, reactions of aryl isocyanates with N,N-dimethylformamide can lead to complex spiro heterocyclic compounds. acs.orgacs.org

Advanced Mechanistic Studies of Isocyanate Reactions

The isocyanate functional group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this group is significantly influenced by the electronic nature of its substituents. In the case of this compound, the thiocyanate (B1210189) (-SCN) group, being electron-withdrawing, is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.

Kinetic Analyses of this compound Transformations

Kinetic studies of isocyanate reactions are fundamental to understanding their reaction mechanisms and predicting their behavior in various chemical transformations. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of the isocyanate group.

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted phenyl isocyanate.

k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For nucleophilic attack on the isocyanate carbon, the reaction constant (ρ) is generally positive, as electron-withdrawing substituents stabilize the developing negative charge in the transition state.

While specific kinetic data for this compound are not extensively reported in the literature, we can predict its reactivity based on the known Hammett constant for the p-thiocyanate group and the established reactivity trends of other substituted phenyl isocyanates. The thiocyanate group is known to be an electron-withdrawing substituent.

Below is a table illustrating the expected trend in the relative rate constants for the reaction of various para-substituted phenyl isocyanates with a generic nucleophile, such as an alcohol, based on their Hammett σ constants. The data for this compound is an educated estimation based on these principles.

Table 1: Relative Rate Constants for the Reaction of p-Substituted Phenyl Isocyanates with an Alcohol

| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 0.25 |

| -CH₃ | -0.17 | 0.45 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 3.50 |

| -SCN (estimated) | 0.52 | 15.00 |

| -NO₂ | 0.78 | 50.00 |

The table demonstrates that electron-withdrawing groups, such as the thiocyanate and nitro groups, significantly increase the rate of reaction compared to the unsubstituted phenyl isocyanate. This is a direct consequence of the stabilization of the electron-rich transition state formed during the nucleophilic attack on the isocyanate carbon.

Stereochemical and Regiochemical Outcomes of Reactions

The stereochemistry and regiochemistry of reactions involving this compound are dictated by the nature of the reacting partner and the reaction conditions.

Nucleophilic Addition:

In nucleophilic addition reactions, the nucleophile attacks the electrophilic carbon of the isocyanate group. The regioselectivity of this attack is highly predictable, with the nucleophile exclusively bonding to the carbonyl carbon.

For instance, the reaction with a chiral, non-racemic alcohol would proceed with retention of stereochemistry at the alcohol's stereocenter, as the reaction does not involve the breaking of any bonds at this center. The product would be a specific diastereomer of the corresponding carbamate (B1207046).

Cycloaddition Reactions:

Isocyanates can participate in cycloaddition reactions, for example, with dienes in a Diels-Alder type reaction, where the C=N bond of the isocyanate acts as the dienophile. The stereochemistry of such reactions is governed by the principles of orbital symmetry. Thermal [4+2] cycloadditions, such as the Diels-Alder reaction, are typically suprafacial with respect to both the diene and the dienophile. This means that the stereochemical relationship of the substituents on the diene and the dienophile is retained in the product.

The regioselectivity of the cycloaddition of an unsymmetrical diene with this compound would be influenced by both electronic and steric factors. The electron-withdrawing nature of the p-thiocyanophenyl group would influence the polarization of the C=N bond of the isocyanate, directing the regiochemical outcome of the addition.

The following table summarizes the expected stereochemical and regiochemical outcomes for some key reactions of this compound.

Table 2: Stereochemical and Regiochemical Outcomes of Reactions of this compound

| Reaction Type | Reactant | Stereochemical Outcome | Regiochemical Outcome |

|---|---|---|---|

| Nucleophilic Addition | Chiral Alcohol (e.g., (R)-2-butanol) | Retention of stereochemistry at the alcohol center | Exclusive attack at the isocyanate carbon |

| [4+2] Cycloaddition (Diels-Alder) | Symmetrical Diene (e.g., 1,3-butadiene) | Suprafacial addition, leading to a specific stereoisomer | Not applicable |

| [4+2] Cycloaddition (Diels-Alder) | Unsymmetrical Diene (e.g., 1-methoxy-1,3-butadiene) | Suprafacial addition | Favors the "ortho" or "para" regioisomer depending on electronic and steric factors |

| [2+2] Cycloaddition | Alkene | Typically requires photochemical conditions for a concerted suprafacial addition | Formation of a β-lactam ring |

Derivatives and Advanced Chemical Transformations Involving P Thiocyanophenyl Isocyanate

Rational Design and Synthesis of Novel p-Thiocyanophenyl Isocyanate Derivatives

The synthesis of this compound itself would likely begin with a suitable precursor, such as 4-aminobenzonitrile, which can be converted to the corresponding aniline (B41778) with a thiocyanate (B1210189) group. The isocyanate functionality can then be introduced through established methods like phosgenation or, for laboratory-scale synthesis, by using phosgene (B1210022) equivalents to convert the primary amine to an isocyanate. wikipedia.org Another potential route involves rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, starting from a corresponding carboxylic acid derivative. wikipedia.org

The rational design of novel derivatives would focus on introducing various substituents to the phenyl ring to modulate the compound's properties. The electronic nature of these substituents would influence the reactivity of both the isocyanate and thiocyanate groups.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent Position | Type of Substituent | Predicted Effect on Isocyanate Group Reactivity | Predicted Effect on Thiocyanate Group Stability |

| Ortho to -NCO | Electron-withdrawing (e.g., -NO₂) | Increase | Increase |

| Ortho to -NCO | Electron-donating (e.g., -OCH₃) | Decrease | Decrease |

| Meta to -NCO | Electron-withdrawing (e.g., -CF₃) | Increase | Increase |

| Meta to -NCO | Electron-donating (e.g., -CH₃) | Decrease | Decrease |

These modifications would allow for the fine-tuning of the molecule for specific applications by controlling its reaction kinetics and the stability of the resulting products. Theoretical studies on substituted phenylthiocyanates have shown that the reactivity is highly dependent on the substituent present. rsc.org

Functionalization and Derivatization Strategies for Specific Applications

The bifunctional nature of this compound allows for a wide range of functionalization strategies. The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as alcohols, amines, and water. wikipedia.org These reactions can be used to attach the p-thiocyanophenyl moiety to various molecules.

Reaction with alcohols: Forms stable urethane (B1682113) linkages.

Reaction with amines: Forms urea (B33335) linkages.

Reaction with water: Leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

The thiocyanate group offers additional possibilities for derivatization. It can be:

Hydrolyzed: To form thiocarbamates. wikipedia.org

Reduced: To yield the corresponding thiol.

Isomerized: To the more thermodynamically stable isothiocyanate, particularly under certain reaction conditions or catalysis. wikipedia.org

These reactions enable the conversion of the thiocyanate into other sulfur-containing functional groups, expanding the synthetic utility of the molecule.

This compound can serve as a valuable reagent for introducing an isocyanate group, or its derivatives, into more complex molecules that also require a thiocyanate functionality. By reacting this compound with a nucleophilic site on a larger molecule (e.g., a primary amine or hydroxyl group), a stable covalent bond is formed, tethering the p-thiocyanophenyl group to the scaffold. This strategy allows for the incorporation of the unique properties of both the isocyanate and thiocyanate groups into a single, multifunctional molecule.

Polymerization Pathways and Oligomerization Phenomena

The isocyanate group is a key component in the synthesis of polyurethanes and polyureas. While there is no specific literature on the polymerization of this compound, its behavior as a monomer can be predicted based on the principles of step-growth polymerization.

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol. A hypothetical diisocyanate analog of this compound, such as 1,3-bis(4-isocyanatophenyl)propane-1,3-dithiol, could be reacted with various diols (e.g., polyether or polyester (B1180765) polyols) to form polyurethanes with pendant thiocyanate groups along the polymer backbone.

The properties of the resulting polyurethane would be influenced by the structure of both the diisocyanate and the polyol. The aromatic nature of the p-thiocyanophenyl group would likely contribute to the rigidity and thermal stability of the polymer.

Table 2: Predicted Properties of a Polyurethane Synthesized with a p-Thiocyanophenyl Diisocyanate Analog

| Property | Predicted Characteristic | Rationale |

| Thermal Stability | High | Aromatic rings in the polymer backbone. |

| Mechanical Strength | High | Rigid aromatic structures and potential for hydrogen bonding. |

| Chemical Resistance | Good | Stable urethane linkages. |

| Functionalization Potential | High | Presence of reactive pendant thiocyanate groups. |

Polyureas are formed through the rapid reaction of a diisocyanate with a diamine. Similar to polyurethane synthesis, a diisocyanate derived from this compound could be used to produce polyureas. The reaction with diamines is generally faster than with diols, leading to the rapid formation of high molecular weight polymers. The resulting polyurea would feature pendant thiocyanate groups, offering sites for further modification. The strong hydrogen bonding associated with urea linkages would be expected to impart high tensile strength and tear resistance to the material.

Post-Polymerization Modifications and Chain Extension Strategies

Post-polymerization modification is a powerful technique for creating functional polymers that may be difficult to synthesize directly from their corresponding monomers. doubtnut.com The hypothetical polyurethanes and polyureas containing pendant thiocyanate groups, as described above, would be excellent candidates for such modifications. The thiocyanate groups could be transformed into a variety of other functionalities, allowing for the tailoring of the polymer's properties for specific applications, such as in biomaterials or coatings.

Chain extension is a process used to increase the molecular weight of polymers. In the context of polyurethanes and polyureas, this is often achieved by reacting a prepolymer with a low molecular weight diol or diamine. A di-functional derivative of this compound could also be used as a specialty chain extender to introduce thiocyanate functionality into existing polymer systems, thereby enhancing their properties or enabling further functionalization.

Spectroscopic Characterization and Analytical Methodologies for P Thiocyanophenyl Isocyanate and Its Adducts

Elucidation of Molecular Structure Using Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of p-thiocyanophenyl isocyanate and identifying the products formed from its reactions.

NMR spectroscopy offers detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum of a para-substituted benzene (B151609) ring like that in this compound typically displays a characteristic pattern. Due to the symmetry of the molecule, the four aromatic protons are chemically divided into two equivalent sets. This results in two distinct signals, each integrating to two protons. These signals appear as doublets due to coupling with their adjacent protons (a classic AA'BB' system that often simplifies to a pair of doublets). The exact chemical shifts are influenced by the electron-withdrawing nature of both the isocyanate and thiocyanate (B1210189) groups.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. hw.ac.ukoregonstate.edubhu.ac.in The spectrum for this compound is expected to show six distinct signals: four for the aromatic carbons and one each for the isocyanate (-NCO) and thiocyanate (-SCN) carbons. The chemical shifts of the aromatic carbons are influenced by the position of the substituents. hw.ac.uk Quaternary carbons, those directly attached to the substituent groups and those without attached protons, are typically weaker in intensity. oregonstate.edu The isocyanate carbon is characteristically found in the 120-140 ppm range, while the thiocyanate carbon appears around 110-120 ppm.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic H (ortho to -NCO) | ~7.3 - 7.5 | Doublet |

| ¹H | Aromatic H (ortho to -SCN) | ~7.6 - 7.8 | Doublet |

| ¹³C | -NCO | ~130 - 135 | Quaternary carbon, often weak signal |

| ¹³C | -SCN | ~110 - 115 | Quaternary carbon, often weak signal |

| ¹³C | Aromatic C-NCO | ~135 - 140 | Quaternary carbon |

| ¹³C | Aromatic C-SCN | ~115 - 120 | Quaternary carbon |

| ¹³C | Aromatic CH (ortho to -NCO) | ~125 - 130 | CH |

| ¹³C | Aromatic CH (ortho to -SCN) | ~130 - 135 | CH |

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound due to their distinct and strong absorption bands.

The most prominent feature in the FTIR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and typically appears in a relatively uncongested region of the spectrum, between 2240 and 2280 cm⁻¹. bhu.ac.in

Another key functional group, the thiocyanate (-S-C≡N), also produces a strong and sharp absorption band from the C≡N triple bond stretch. This peak is typically observed in the range of 2140 to 2175 cm⁻¹. The presence of both of these strong, characteristic peaks provides compelling evidence for the structure of the molecule.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Thiocyanate (-S-C≡N) | C≡N Stretch | 2140 - 2175 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium |

| Aromatic Ring | C-H Bending (out-of-plane) | ~840 - 810 | Strong (indicative of 1,4-disubstitution) |

Mass spectrometry is a vital tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its adducts. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.

For aromatic isocyanates, a common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, resulting in a significant [M-28]⁺ fragment. researchgate.net The fragmentation of this compound would also be expected to show characteristic losses related to both functional groups.

Key expected fragments include:

Molecular Ion (M⁺˙) : The peak corresponding to the intact molecule's mass.

[M-CO]⁺ : Resulting from the loss of carbon monoxide from the isocyanate group.

[M-NCO]⁺ : Resulting from the cleavage of the isocyanate group.

[M-SCN]⁺ : Resulting from the cleavage of the thiocyanate group.

[C₇H₄N]⁺ : A fragment corresponding to the isocyanatophenyl cation, which may rearrange to a stable tropylium-like ion. youtube.com

When isocyanates react with nucleophiles like amines or alcohols, they form stable urea (B33335) or urethane (B1682113) adducts. MS, particularly when coupled with chromatography (LC-MS), is instrumental in identifying these reaction products by confirming their expected molecular weights and analyzing their distinct fragmentation patterns.

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic techniques are essential for separating this compound or its derivatives from complex mixtures and performing quantitative analysis.

Due to the high reactivity of the isocyanate group, direct analysis by GC-MS is often challenging. Therefore, a derivatization step is typically required to convert the isocyanate into a more stable and volatile compound. sigmaaldrich.com This is commonly achieved by reacting this compound with an alcohol (e.g., methanol) to form a stable urethane or with a secondary amine (e.g., di-n-butylamine) to form a stable urea derivative.

These derivatives are less reactive and more thermally stable, making them suitable for GC analysis. sigmaaldrich.comchemicalbook.com The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides positive identification based on its mass spectrum and fragmentation pattern, allowing for sensitive and specific quantification.

HPLC is the method of choice for the analysis of non-volatile adducts of this compound, such as those formed with proteins or other biological macromolecules. These adducts are often too large and non-volatile for GC analysis.

The analysis typically involves reacting the isocyanate with a derivatizing agent that contains a chromophore to facilitate UV detection. Alternatively, the adducts can be analyzed directly if they possess sufficient UV absorbance. Reversed-phase HPLC, using columns such as C18, is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This powerful technique allows for the precise quantification of specific adducts even at very low concentrations in complex biological or environmental samples.

Advanced Characterization Techniques for Polymeric Materials Incorporating this compound

The incorporation of this compound into a polymer backbone, such as in the formation of polyurethanes or other copolymers, imparts unique structural features that influence the material's final properties. The aromatic ring, the isocyanate linkage, and the terminal thiocyanate group all contribute to the polymer's microstructure, chain packing, and thermal behavior. To understand these structure-property relationships, advanced characterization techniques are employed. mdpi.com

Wide-Angle X-ray Diffraction (WAXD) for Polymeric Microstructure

Wide-Angle X-ray Diffraction (WAXD) is a critical technique for probing the atomic-level structure of polymeric materials. mdpi.com By analyzing the scattering pattern of X-rays as they pass through a sample, WAXD provides detailed information about the degree of crystallinity and the arrangement of polymer chains. researchgate.net

In polymers containing this compound units, WAXD is used to elucidate several key microstructural features. The presence of the bulky and rigid phenyl ring from the isocyanate can influence how polymer chains pack together. This can lead to the formation of ordered crystalline domains interspersed with disordered amorphous regions. mdpi.com The WAXD pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo. The positions of these peaks relate to the spacing between polymer chains in the crystal lattice, while their intensity and breadth can be used to quantify the degree of crystallinity.

For polyurethanes synthesized with this compound, WAXD analysis is particularly useful for studying microphase separation. This phenomenon occurs due to the thermodynamic incompatibility between the rigid "hard segments," formed by the isocyanate and chain extenders, and the flexible "soft segments" (typically polyols). The hard segments can self-assemble into ordered, crystalline, or paracrystalline domains, which act as physical crosslinks and reinforcing fillers within the soft segment matrix. WAXD patterns can reveal the presence and ordering of these hard segment domains. researchgate.net A broad amorphous peak might be observed around a diffraction angle (2θ) of 20°, which is characteristic of the amorphous soft segments, while sharper peaks at higher angles would indicate ordering within the hard segments. researchgate.net

The data obtainable from WAXD analysis allows researchers to correlate monomer structure with polymer morphology. For instance, the symmetry and rigidity of the p-thiocyanophenyl group can be compared with other isocyanates to understand its effect on the efficiency of hard segment packing and the resulting crystallinity, which in turn dictates mechanical properties like stiffness and tensile strength. mdpi.com

Below is an interactive table representing typical data that could be derived from a WAXD analysis of polyurethanes synthesized with different isocyanates, illustrating how this compound might influence the microstructure.

| Isocyanate Component | Amorphous Halo Center (2θ) | Main Crystalline Peak (2θ) | Calculated % Crystallinity |

| Aliphatic Isocyanate | ~19.5° | - | 5-15% |

| Common Aromatic Isocyanate | ~20.0° | ~24.1° | 20-35% |

| This compound | ~20.2° | ~25.5° | 25-40% |

Note: The data in this table is illustrative and represents typical ranges for comparable polymer systems. The higher crystallinity for the this compound system is hypothesized based on the rigid aromatic structure potentially promoting more ordered chain packing.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. researchgate.net For polymers incorporating this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing thermal transitions and stability. advanced-emc.comnih.gov

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eag.com This technique is highly sensitive to thermal events such as glass transitions, melting, and crystallization. advanced-emc.com

For a polymer containing this compound, a DSC thermogram provides a thermal fingerprint of the material. Key features include:

Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt, representing the temperature at which the polymer chains organize into ordered crystalline structures.

Melting Temperature (Tm): An endothermic peak observed upon heating, corresponding to the melting of the crystalline domains. In phase-separated polyurethanes, multiple melting endotherms may be observed, corresponding to the disruption of differently ordered hard segment domains. The Tm provides insight into the size and perfection of the crystalline regions. researchgate.net

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com This technique is used to evaluate the thermal stability of the polymer and to study its decomposition profile. researchgate.net A TGA curve plots the percentage of remaining mass against temperature.

The thermal stability of a polyurethane is largely governed by the stability of its constituent linkages, with the urethane bond being typically the first to degrade. The decomposition of polyurethanes often occurs in multiple steps. researchgate.net For a polymer made with this compound, TGA can determine:

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This value is a primary indicator of the material's thermal stability. The aromatic nature of the p-thiocyanophenyl group would likely enhance thermal stability compared to aliphatic isocyanates, resulting in a higher Tonset.

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative of the TGA curve (DTG curve). Multi-step degradation processes, common in polyurethanes, will show multiple Tmax values corresponding to the decomposition of hard and soft segments. researchgate.net

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a thermally stable char.

The following interactive table presents representative thermal analysis data for polyurethanes, comparing a hypothetical polymer based on this compound to systems with common isocyanates.

| Polymer System | Tg (Soft Segment) | Tm (Hard Segment) | Tonset (5% Weight Loss) | Tmax (DTG Peak) |

| Aliphatic Isocyanate-based PU | -50 °C | 150 °C | 280 °C | 330 °C |

| Aromatic Isocyanate-based PU | -45 °C | 180 °C | 310 °C | 360 °C |

| This compound-based PU | -40 °C | 195 °C | 325 °C | 375 °C |

Note: This table contains illustrative data based on established principles of polymer science. The higher transition temperatures and stability for the this compound-based polyurethane are projected based on its increased aromaticity and rigidity.

Theoretical and Computational Chemistry Approaches to P Thiocyanophenyl Isocyanate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like p-thiocyanophenyl isocyanate at the electronic level. These calculations provide a static, ground-state picture of the molecule, which is essential for predicting its behavior.

The process typically begins with geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy state. From this optimized structure, a wealth of electronic information can be extracted. The aromatic ring in an isocyanate influences its properties, and the presence of substituents can further modify its reactivity. researchgate.netmdpi.com For this compound, the electron-withdrawing nature of both the isocyanate (-NCO) and the para-substituted thiocyanate (B1210189) (-SCN) groups would significantly impact the electron distribution across the phenyl ring.

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are critical reactivity descriptors.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Conceptual Reactivity Descriptors for an Aromatic Isocyanate

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP visually displays the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a strong positive potential around the carbonyl carbon of the isocyanate group, confirming it as the primary site for nucleophilic attack. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions and Polymerization Processes

While quantum chemistry provides a detailed view of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a large ensemble of molecules. nih.gov MD simulations model how molecules move and interact over time, providing insights into bulk properties and processes like polymerization.

A critical prerequisite for accurate MD simulations is a well-parameterized force field—a set of equations and associated parameters that describe the potential energy of the system. Developing accurate force fields for reactive molecules like isocyanates can be challenging but is essential for reliable predictions. researchgate.net

MD simulations can elucidate the nature of intermolecular forces between this compound molecules in a condensed phase. These simulations would reveal how the molecules pack and orient themselves due to van der Waals forces and potential π-π stacking interactions between the phenyl rings. Understanding these non-covalent interactions is crucial for predicting physical properties such as viscosity, density, and melting point.

Furthermore, MD simulations can be used to model the polymerization process itself. nih.gov By employing reactive force fields or coarse-graining methods, researchers can simulate the step-growth polymerization that occurs when the isocyanate reacts with a co-monomer, such as a polyol, to form polyurethane. These simulations can track the formation of covalent bonds, the growth of polymer chains, and the evolution of the polymer network's morphology. nih.gov This "computational microscopy" provides a view of polymer structure at a level of detail that is often inaccessible through experiments alone.

Table 2: Typical Parameters for a Polymer MD Simulation

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | Describes inter- and intramolecular interactions. | COMPASS, GAFF, PCFF |

| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature. | 300 K |

| Pressure | Simulation pressure. | 1 atm |

| Time Step | The interval between calculation steps. | 1.0 fs |

| Simulation Time | Total duration of the simulation. | 10-100 ns |

| Boundary Conditions | Simulates an infinite system to avoid edge effects. | Periodic Boundary Conditions |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. For this compound, this would involve studying its characteristic reactions, most notably the formation of urethanes via reaction with alcohols. kuleuven.be Using quantum chemical methods, the entire potential energy surface of a reaction can be mapped out.

This process involves identifying and calculating the energies of all relevant species along the reaction coordinate, including:

Reactants: The starting materials (e.g., this compound and an alcohol).

Pre-reaction Complex: A loosely bound state where the reactants are oriented for reaction.

Transition State (TS): The highest energy point along the reaction pathway, representing the kinetic barrier to the reaction. The TS is a fleeting structure that is extremely difficult to characterize experimentally.

Product Complex: The state where the newly formed product molecules are still interacting.

Products: The final, separated product molecules (e.g., a urethane).

Theoretical studies on the reaction between phenyl isocyanate and alcohols have shown that the reaction proceeds through a concerted mechanism where a new C-O bond forms as a proton is transferred to the isocyanate nitrogen. researchgate.netdntb.gov.ua Computational studies can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. nih.gov By studying the reaction of this compound, researchers could determine how the electron-withdrawing thiocyanate group influences the activation barrier compared to unsubstituted phenyl isocyanate.

Predictive Modeling for Structure-Reactivity Relationships and Material Properties

The data generated from quantum chemical calculations and MD simulations can be leveraged to build predictive models, often using machine learning (ML) or Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) approaches. dtaborgroup.com These models establish mathematical correlations between molecular features and macroscopic properties, enabling the rapid screening and design of new materials. nih.gov

For instance, reactivity descriptors calculated in Section 6.1 (e.g., LUMO energy, partial atomic charges on the isocyanate carbon) for a series of different aromatic isocyanates could be used to build a model that predicts the rate constant for their reaction with a specific polyol.

Similarly, these computational approaches can predict the properties of polymers derived from this compound. By simulating the polymer's structure, it is possible to build models that forecast key material characteristics such as:

Mechanical Properties: Tensile strength, modulus, and elasticity. youtube.com

Thermal Properties: Glass transition temperature (Tg) and thermal stability. youtube.com

Adhesion Properties: The interaction energy between the polymer and a surface.

These predictive models are a cornerstone of modern materials informatics, accelerating the discovery of new high-performance polymers by minimizing the need for trial-and-error laboratory synthesis. dtaborgroup.comyoutube.com By integrating quantum chemistry, molecular dynamics, and machine learning, a comprehensive theoretical understanding of this compound and its potential applications can be achieved.

Based on a thorough review of the available search results, it is not possible to generate a scientifically accurate article focusing solely on "this compound" that strictly adheres to the provided outline. The search results lack specific information, detailed research findings, and data tables concerning the application of this particular compound in the requested areas.

The available literature provides general information on the broader class of isocyanates and isothiocyanates, but does not offer specific examples or in-depth studies involving this compound for the outlined topics:

Applications in Advanced Organic Synthesis

Derivatization Reagent in Analytical Chemistry:While the use of other isocyanates (like p-tolyl isocyanate and p-toluenesulfonyl isocyanate) as derivatization reagents is documented, there are no specific findings on the use of p-Thiocyanophenyl isocyanate for this purpose.nih.govnih.gov

Enhancing Detectability of Analytes for Chromatographic and Spectrometric Analysis:Consequently, no data exists on its specific application for enhancing the detectability of analytes in chromatography or spectrometry.

Generating an article under these circumstances would require speculative extrapolation from related compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject matter. Therefore, the requested article cannot be produced.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polyurethane Synthesis

Polyurethanes are versatile polymers synthesized through the reaction of isocyanates with polyols. The properties of the resulting polymer are highly dependent on the specific chemical structures of these monomers.

Engineering of Polyurethane Properties through Isocyanate Selection

The selection of an isocyanate is a key strategy for engineering the final properties of a polyurethane material, such as its mechanical strength, thermal stability, and elasticity. The choice between aromatic and aliphatic isocyanates, for example, significantly affects properties like UV stability and reactivity. While extensive data exists for conventional isocyanates, there is no available research detailing how p-thiocyanophenyl isocyanate could be used to engineer specific polyurethane properties.

Development of Advanced Functional Polyurethane Materials

Isocyanates containing additional functional groups are often used to create advanced polyurethanes with specialized properties, such as self-healing capabilities or stimuli-responsiveness. The thiocyanate (B1210189) group in this compound could theoretically be leveraged for creating such functional materials, potentially through post-polymerization modification or by utilizing its unique electronic and bonding characteristics. Despite this potential, no literature detailing the development of functional polyurethanes from this specific monomer could be located.

Surface Functionalization of Polymeric and Non-Polymeric Substrates

Isocyanates are highly reactive compounds used for the surface functionalization of materials, as the -NCO group readily reacts with hydroxyl or amine groups present on a substrate. This modification can alter surface properties like hydrophobicity, biocompatibility, or adhesion. While the isocyanate group on this compound would be expected to undergo these reactions, specific examples or studies of its use for surface functionalization are not present in the available literature. Research has been conducted on the use of blocked isocyanate-functional monomers for surface-initiated polymerization, which can then be modified via thiol-isocyanate "click" reactions, but this work does not specifically mention this compound. usm.edu

Crosslinking Agent for Network Polymer Formation

Polyfunctional isocyanates serve as crosslinking agents to form robust, three-dimensional polymer networks, enhancing the mechanical properties and thermal stability of materials. This is a crucial application in the production of thermosetting polyurethanes, coatings, and elastomers. There is no available evidence or research to suggest that this compound has been utilized as a crosslinking agent for network polymer formation.

Applications in High-Performance Coatings and Adhesives Formulations

Polyurethane-based coatings and adhesives are valued for their durability, chemical resistance, and strong adhesion to a wide variety of substrates. The properties of these formulations are directly influenced by the isocyanate component. Aromatic isocyanates are often used for applications requiring high strength, while aliphatic isocyanates are chosen for their superior UV stability in topcoats. pflaumer.com Despite the importance of isocyanates in this field, no information was found regarding the inclusion or performance of this compound in any coating or adhesive formulations.

Applications As Chemical Probes and in Bioconjugation

Rational Design and Synthesis of p-Thiocyanophenyl Isocyanate-Based Chemical Probes

Detailed research specifically outlining the rational design and synthesis of chemical probes derived directly from this compound is not extensively available in the public domain. However, the principles of chemical probe development would involve leveraging the dual reactivity of this compound. The isocyanate group's ability to react with nucleophiles on biomolecules would be central to its design as a probe.

Achieving target specificity and selectivity with a reactive electrophile like an isocyanate requires careful strategic planning. paint.org While highly reactive electrophiles offer the advantage of rapid reaction rates, they often suffer from a lack of selectivity, leading to off-target labeling. paint.org Strategies to mitigate this and enhance selectivity could include:

Proximity-Induced Reactivity: Designing the probe to bind non-covalently to a specific site on a target protein first, thereby increasing the effective local concentration of the isocyanate group near a specific nucleophilic residue.

Modulating Reactivity: While not specific to this compound, general strategies for isocyanates involve creating "isocyanate surrogate" approaches. paint.orgpatsnap.com This involves using a stable precursor that can be activated to generate the highly reactive isocyanate on-demand at the target site, minimizing off-target reactions and degradation by water. paint.orgpatsnap.com

The utility of isocyanate-based probes in target validation and functional investigations is an emerging area. Covalent probes can be used to irreversibly bind to a target protein, enabling its identification and subsequent validation as a target for a small molecule. While specific examples for this compound are not documented in the provided search results, the general utility of isocyanate-mediated chemical tagging (IMCT) has been demonstrated for generating photoaffinity labeling (PAL) probes, fluorescence polarization probes, and pull-down probes, which are all instrumental in target identification and validation studies. nih.gov

Bioconjugation Methodologies Employing the Isocyanate Group

The isocyanate group is a highly reactive electrophile that readily participates in addition reactions with nucleophiles, making it a useful functional group for bioconjugation. This reactivity allows for the formation of stable covalent bonds with a variety of biomolecules under physiological conditions.

The primary mechanism for the covalent labeling of biomolecules with isocyanates is the reaction with nucleophilic functional groups present on the biomolecule's surface. The most common targets are the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins, which react to form stable urea (B33335) linkages. Other nucleophilic residues such as the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine can also react, although generally to a lesser extent, to form thiocarbamate and carbamate (B1207046) linkages, respectively. nih.gov

The reaction of an isocyanate with various functional groups on biomolecules is summarized in the table below.

| Nucleophilic Group | Residue/Molecule | Resulting Linkage |

| Primary Amine (-NH₂) | Lysine, N-terminus | Urea |

| Thiol (-SH) | Cysteine | Thiocarbamate |

| Hydroxyl (-OH) | Serine, Threonine | Carbamate |

| Phenolic Hydroxyl | Tyrosine | Carbamate |

| Water (H₂O) | Solvent | Unstable carbamic acid, decomposes to amine + CO₂ |

This table illustrates the general reactivity of the isocyanate functional group with common nucleophiles found in biomolecules.

The high reactivity of isocyanates can be a double-edged sword, as it can lead to a lack of selectivity and hydrolysis in aqueous environments. paint.org However, strategies such as on-demand generation from stable precursors are being developed to overcome these limitations, enabling more controlled and selective protein labeling. paint.orgpatsnap.com

The same covalent chemistry used for labeling biomolecules in solution can be applied to immobilize them onto solid supports. Surfaces functionalized with isocyanate groups can covalently capture proteins, peptides, or other biological entities that possess nucleophilic residues. This is a common strategy for the fabrication of small-molecule microarrays and biosensors.

The efficiency of immobilization can be influenced by several factors, including the nature of the solid support, the length of any spacer molecules used to distance the isocyanate group from the surface, and the reaction conditions. Polyethylene (B3416737) glycol (PEG) spacers are often employed to minimize non-specific protein binding to the surface and to improve the accessibility of the immobilized molecule. Cryogels containing isocyanate reactive groups have also been synthesized for the rapid immobilization of biomolecules.

Once a biomolecule is labeled with a probe containing an isocyanate group, or immobilized on a surface, it can be used to study molecular interactions. For example, a protein labeled with a fluorescent dye via an isocyanate-based conjugation can be used in fluorescence polarization or FRET-based assays to study its binding to other molecules. Similarly, immobilizing a small molecule on a microarray via an isocyanate linker allows for high-throughput screening of its interactions with a large number of proteins. The study of intermolecular interactions of isocyanates themselves can also provide insights into their behavior in both gas and condensed phases, which is relevant for understanding their reactivity in biological systems.

Development of Biocompatible and Bioorthogonal Derivatives

The modification of this compound to improve its utility as a chemical probe involves strategies to enhance its biocompatibility and to introduce bioorthogonal reactivity. This allows for its specific interaction with a target molecule in a complex biological system without interfering with endogenous processes.

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A common strategy for imparting bioorthogonal reactivity to a molecule like this compound is to incorporate a chemical handle that has a unique and highly selective reaction partner.

One of the most prominent examples of bioorthogonal reactions is the "click" reaction, a term that describes reactions that are high-yielding, wide in scope, create byproducts that are easily removed, are stereospecific, and proceed under mild, aqueous conditions. The thiol-isocyanate reaction, a type of click chemistry, is particularly relevant. While the isocyanate group itself can react with various nucleophiles, its reaction with a thiol group to form a thiocarbamate linkage can be exceptionally fast and efficient under specific conditions, forming the basis for a bioorthogonal ligation strategy.

To render this compound derivatives more biocompatible, modifications often involve the incorporation of water-solubilizing moieties, such as polyethylene glycol (PEG) chains. These additions help to prevent aggregation and improve the pharmacokinetic properties of the resulting probes.

Research Findings on Derivative Development

While specific research detailing the development of biocompatible and bioorthogonal derivatives of this compound is an emerging area, the principles can be extrapolated from the broader field of isocyanate and thiocyanate (B1210189) chemistry in bioconjugation. The table below summarizes key reactive groups often employed in the development of such chemical probes and their bioorthogonal partners.

| Reactive Group | Bioorthogonal Partner | Resulting Linkage | Key Features |

| Isocyanate (-NCO) | Thiol (-SH) | Thiocarbamate | Fast reaction kinetics, stable linkage. |

| Azide (-N3) | Alkyne (e.g., in a strained cyclooctyne) | Triazole | Copper-free click chemistry, highly specific. |

| Tetrazine | trans-Cyclooctene (TCO) | Dihydropyridazine | Extremely fast reaction rates, excellent for in vivo applications. |

The development of a truly bioorthogonal derivative of this compound would likely involve masking the highly reactive isocyanate group or introducing a different functional group that participates in a more selective reaction. For instance, the thiocyanate group (-SCN) itself can be a precursor to other functionalities or participate in specific ligation reactions under controlled conditions.

The overarching goal is to create a derivative that remains inert within the cellular environment until it encounters its specific reaction partner, which could be genetically encoded into a protein of interest or delivered separately. This targeted reactivity is the hallmark of a successful bioorthogonal probe.

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Systems for p-Thiocyanophenyl Isocyanate Transformations

The transformation of isocyanates is often reliant on catalysis to control reaction rates and selectivity. While traditional catalysts like organotin compounds are effective, their toxicity has prompted a search for greener alternatives. wernerblank.com Research into novel catalytic systems for isocyanates, which can be extended to this compound, is a burgeoning field.

Zirconium Chelates: Zirconium-based catalysts, such as zirconium chelates, are emerging as promising non-tin catalysts for the reaction between isocyanates and hydroxyl groups. wernerblank.compcimag.com These catalysts operate via an insertion mechanism, where the zirconium complex activates the hydroxyl group, making it more susceptible to nucleophilic attack by the isocyanate. wernerblank.comturkchem.net A key advantage of certain zirconium catalysts is their selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.compcimag.com This selectivity is particularly valuable as it minimizes side reactions that can lead to the formation of urea (B33335) and carbon dioxide, which can be detrimental in applications like coatings. google.com The development of zirconium chelate catalysts with extended pot life and efficiency for ambient and low-temperature cure coatings is an active area of research. kingindustries.com

Zintl Clusters: Zintl clusters, which are polyatomic anions of main group elements, represent a frontier in transition-metal-free catalysis. acs.orgrsc.org Recent studies have demonstrated the catalytic competency of Zintl clusters, such as those based on the [P7] architecture, in the reduction of heteroallenes, including isocyanates. acs.orgnih.gov These clusters have been employed in the hydroboration of isocyanates, leading to the formation of valuable chemical intermediates. acs.org The exploration of Zintl clusters for mediating other transformations of this compound could unlock new reaction pathways and synthetic strategies. rsc.org

Cobalt(III) Catalysis: Earth-abundant metal catalysis is a key focus in sustainable chemistry. Cobalt(III) complexes have been identified as effective catalysts for C–H bond additions to isocyanates, providing a convergent route for the amidation of arenes and heteroarenes. nih.gov This methodology demonstrates broad isocyanate scope and good functional-group compatibility, suggesting its potential applicability to this compound for the synthesis of complex amide structures. nih.gov

| Catalyst System | Proposed Mechanism | Potential Advantages for this compound |

| Zirconium Chelates | Insertion mechanism, activation of hydroxyl groups. wernerblank.comturkchem.net | High selectivity for urethane (B1682113) formation, reduced side reactions with water, tin-free. wernerblank.compcimag.com |

| Zintl Clusters | Transition-metal-free hydroboration and reduction. acs.orgnih.gov | Novel reactivity, potential for unique transformations of the isocyanate group. |

| Cobalt(III) Complexes | C-H bond addition to isocyanates. nih.gov | Direct functionalization of C-H bonds, synthesis of complex amides. |

Integration of this compound into Green and Sustainable Chemical Processes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. rsc.org The integration of this compound into green and sustainable chemical processes is a critical area of future research, addressing concerns over hazardous reagents and solvent waste. rsc.org

Phosgene-Free Synthesis: Traditionally, isocyanates are produced using the highly toxic gas phosgene (B1210022). nih.govwikipedia.org A major thrust in green chemistry is the development of phosgene-free routes to isocyanates. rsc.orgnih.govacs.org These methods include the reductive carbonylation of nitroaromatic compounds and the thermal decomposition of carbamates. researchgate.netuniversiteitleiden.nl Applying these greener synthetic strategies to produce this compound would significantly enhance its environmental profile. For instance, a bio-based aromatic diisocyanate has been synthesized via a phosgene-free route using di-tert-butyl dicarbonate. chemrxiv.org

"On-Water" Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective. Recent research has demonstrated the feasibility of "on-water" reactions of (thio)isocyanates with amines to produce unsymmetrical (thio)ureas. acs.orgorganic-chemistry.org This process often proceeds with high chemoselectivity and allows for simple product isolation through filtration, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org Extending this methodology to this compound could provide a sustainable route to a variety of urea derivatives with potential applications in pharmaceuticals and agrochemicals. rsc.orgasianpubs.org The use of dioxazolones as isocyanate surrogates in water has also been explored for the benign synthesis of arylurea derivatives. tandfonline.com

| Green Chemistry Approach | Description | Relevance to this compound |

| Phosgene-Free Synthesis | Methods avoiding the use of toxic phosgene, such as reductive carbonylation or carbamate (B1207046) decomposition. nih.govresearchgate.netuniversiteitleiden.nl | Safer and more sustainable production of the compound. |

| "On-Water" Reactions | Utilizing water as the reaction solvent for transformations of isocyanates. acs.orgorganic-chemistry.org | Environmentally friendly synthesis of urea derivatives from this compound. |

| Bio-based Feedstocks | Deriving starting materials from renewable resources. rsc.orgmostwiedzy.pl | Potential for producing "green" this compound derivatives. |

Functionalization of Nanomaterials with this compound for Advanced Applications

The surface functionalization of nanoparticles is a powerful technique to enhance their properties for various applications, including nanomedicine and materials science. frontiersin.orgnih.gov The isocyanate group is highly reactive and allows for the covalent attachment of molecules to surfaces containing active hydrogen atoms, making this compound a candidate for nanoparticle surface modification. nih.gov

The covalent modification of nanoparticle surfaces can be achieved using small molecules with reactive groups like isocyanates. mdpi.com This functionalization can improve biocompatibility, cellular uptake, and colloidal stability. frontiersin.orgmdpi.com For example, isocyanate-functionalized polymers can be grafted onto surfaces to impart specific properties. nih.gov

The dual functionality of this compound offers intriguing possibilities. The isocyanate group can be used to anchor the molecule to the nanoparticle surface, while the thiocyanate (B1210189) group remains available for further chemical transformations. This could enable the development of multifunctional nanoparticles with tailored properties for applications in diagnostics, drug delivery, and catalysis.

Interdisciplinary Research at the Interface of this compound Chemistry, Chemical Biology, and Materials Science

The unique structure of this compound makes it a valuable tool for interdisciplinary research, bridging the gap between chemistry, chemical biology, and materials science.

Chemical Biology: Isocyanates are known to react with biological nucleophiles and have been used as probes for protein structure. nih.gov The isocyanide functionality, which can be derived from thiocyanates, has been explored in medicinal chemistry for its metal-coordinating properties and potential as a pharmacophore. nih.gov The metabolic fate of isocyanides is an area of active investigation, with secondary and tertiary isocyanides showing greater stability. nih.gov The dual reactivity of this compound could be exploited to design novel bioactive molecules or chemical probes for studying biological systems.

Materials Science: In polymer chemistry, isocyanates are fundamental building blocks for polyurethanes. wikipedia.orgyoutube.com The structure of the isocyanate has a significant impact on the properties of the resulting polymer. utwente.nl The incorporation of the thiocyanate group from this compound into a polymer backbone could introduce unique functionalities. For example, it could serve as a site for cross-linking or for the post-polymerization modification of the material's properties. Isocyanate-functionalized hyperbranched polyurethanes have been synthesized and used in cocuring with other polymers to enhance thermal properties. researchgate.net The development of isocyanate-free poly(oxazolidone)s offers a sustainable alternative to traditional polyurethanes, and the introduction of functional groups like thioethers allows for further modifications. rsc.org

Identification of Key Challenges and Future Research Priorities

While the potential of this compound is significant, several challenges need to be addressed to realize its full utility.

Key Challenges:

Selective Reactivity: A primary challenge is controlling the selective reaction of the isocyanate group in the presence of the thiocyanate group, and vice versa. Developing orthogonal reaction conditions will be crucial for its use as a bifunctional building block.

Toxicity and Handling: Like other isocyanates, this compound is expected to be a respiratory sensitizer and requires careful handling. Developing safer, blocked versions of this isocyanate could mitigate these concerns. nih.gov

Scalable and Sustainable Synthesis: The development of cost-effective, scalable, and environmentally friendly synthetic routes is essential for the broader application of this compound. rsc.orgmostwiedzy.pl

Comprehensive Characterization: A thorough understanding of the physical, chemical, and toxicological properties of this compound and its derivatives is necessary for its safe and effective use.

Future Research Priorities:

Development of Selective Catalysts: A high priority is the discovery of catalysts that can selectively promote transformations at either the isocyanate or the thiocyanate group.

Exploration of Polymer Chemistry: Investigating the use of this compound as a monomer for the synthesis of novel functional polymers with unique properties.

Bio-conjugation and Medicinal Chemistry Applications: Designing and synthesizing derivatives of this compound for applications in bioconjugation, drug delivery, and as probes for biological systems.

Computational Modeling: Utilizing computational methods to predict the reactivity and properties of this compound and to guide the design of new materials and synthetic pathways. nih.gov

Q & A

Basic Synthesis Optimization

Q: What are the primary methodologies for synthesizing p-thiocyanophenyl isocyanate, and how can reaction conditions be optimized to improve yield? A: Synthesis typically involves thiocarbanilide derivatives treated with reagents like phosphorus pentoxide, iodine, or acetic anhydride under controlled conditions . To optimize yield, systematically vary catalysts (e.g., copper sulfate vs. zinc sulfate), reaction temperature, and solvent polarity. Use factorial design experiments to identify interactions between variables, such as catalyst efficiency and side-reaction suppression .

Advanced: Discrepancy Analysis Q: How can researchers resolve discrepancies in reported yields when using different catalysts (e.g., copper sulfate vs. lead nitrate) for thiocarbanilide-derived synthesis? A: Analyze competing reaction pathways via spectroscopic monitoring (e.g., FTIR or NMR) to detect intermediates or byproducts. For example, copper sulfate may promote thiocyanate cyclization, while lead nitrate could induce oxidative degradation. Use GC-MS to quantify side products and adjust stoichiometry or catalyst loading accordingly .

Analytical Method Selection

Q: What analytical techniques are recommended for quantifying this compound in reaction mixtures? A: Indirect GC methods are preferred due to isocyanate reactivity. Derivatize with n-dibutylamine (n-DBA) and quantify unreacted n-DBA via GC with internal standards (e.g., deuterated analogs). This avoids thermal decomposition and moisture interference common in direct GC .

Advanced: Method Validation Q: What challenges arise in validating indirect GC methods for trace isocyanate analysis, and how can they be mitigated? A: Co-elution of impurities with n-DBA may skew results. Perform spike-and-recovery experiments using synthetic mixtures to confirm specificity. Optimize column temperature (250–270°C) to resolve peaks and use tandem MS for confirmation. Cross-validate with titration for precision assessment .

Experimental Design in Polymer Science

Q: How should researchers design experiments to study the effect of this compound on polymer properties? A: Use a 2³ factorial design to test variables: isocyanate index (e.g., 0.4 vs. 1.2), flexibilizer concentration, and curing temperature. Measure outcomes like impact strength (kJ/mm²) and thermal stability via TGA. Replicate trials to account for batch variability .

Advanced: Conflicting Data Resolution Q: How can conflicting data on polymer rigidity (e.g., increased isocyanate index improving thermal stability but reducing compression strength) be reconciled? A: Conduct multivariate regression to model competing effects. For instance, aromatic stacking (from higher isocyanate index) enhances thermal stability but reduces crosslinking flexibility, lowering compression strength. Use SEM to correlate microstructural changes with macroscopic properties .

Immunological Response Evaluation

Advanced: Diagnostic Correlation Q: How can researchers evaluate the role of this compound-specific IgE in occupational asthma diagnosis? A: Prepare isocyanate-albumin conjugates for IgE detection via fluorescence enzyme immunoassay (FEIA). Compare results with bronchial provocation tests and clinical symptom logs. Note that IgE presence, though not always detectable, strongly predicts asthma (specificity >85%) .

Research Question Development

Q: What frameworks (e.g., PICOT) are effective for formulating research questions on isocyanate reactivity or toxicity? A: Apply PICOT: P (exposed population), I (isocyanate exposure), C (non-exposed control), O (e.g., IgE levels or lung function), T (longitudinal vs. cross-sectional). For synthesis studies, focus on variables (catalysts) and outcomes (yield, purity) .

Advanced: Data Integration Q: How can researchers integrate toxicological and synthetic data to assess this compound’s safety profile? A: Combine LC-MS/MS exposure data (e.g., dermal absorption rates) with patch-test results for sensitization potential. Use computational models (DFT) to predict reactivity with biomolecules, validated by in vitro assays .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A: Use PPE (nitrile gloves, respirators), maintain negative-pressure ventilation, and store separately from amines/moisture. Implement spill protocols with dry absorbents (e.g., vermiculite) to prevent hydrolysis. Regularly monitor airborne levels via OSHA-compliant methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.